molecular formula C12H13NO2S B12064664 ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate

ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate

Cat. No.: B12064664
M. Wt: 235.30 g/mol
InChI Key: DBADGMDFWNJTFO-MDZDMXLPSA-N
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Description

Ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate is a chemical compound that belongs to the class of cyanoacrylates. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a cyano group attached to an ethyl ester. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-methylthiophene-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential antimicrobial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate can be compared with other cyanoacrylates and thiophene derivatives:

    Cyanoacrylates: Similar compounds include ethyl cyanoacetate and methyl cyanoacrylate. This compound is unique due to the presence of the thiophene ring, which imparts additional chemical reactivity and biological activity.

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 5-methylthiophene-2-carbaldehyde share the thiophene ring structure. the cyano and ester groups in this compound provide distinct functional properties.

List of Similar Compounds

  • Ethyl cyanoacetate
  • Methyl cyanoacrylate
  • 2-acetylthiophene
  • 5-methylthiophene-2-carbaldehyde

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate

InChI

InChI=1S/C12H13NO2S/c1-4-15-12(14)10(7-13)9(3)11-6-5-8(2)16-11/h5-6H,4H2,1-3H3/b10-9+

InChI Key

DBADGMDFWNJTFO-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C1=CC=C(S1)C)/C#N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=C(S1)C)C#N

Origin of Product

United States

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